Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride
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Overview
Description
Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes benzamidine and diisopropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride typically involves multiple steps:
Formation of the Benzamidine Core: This step involves the reaction of benzamidine with appropriate reagents to form the core structure.
Attachment of the Propoxy Group: The propoxy group is introduced through a nucleophilic substitution reaction.
Introduction of the Diisopropylamino Group: This step involves the reaction of the intermediate compound with diisopropylamine under controlled conditions.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting compound through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diisopropylamino group.
Reduction: Reduction reactions could target the benzamidine core or the propoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be used to study enzyme inhibition or as a ligand in binding studies.
Medicine
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzamidine Derivatives: Compounds with similar benzamidine cores but different substituents.
Diisopropylamino Compounds: Compounds containing the diisopropylamino group but with different core structures.
Uniqueness
The uniqueness of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
80785-10-0 |
---|---|
Molecular Formula |
C29H39Cl2N3O2 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
3-[4-[(4-methoxyanilino)-phenylmethylidene]azaniumylphenoxy]propyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C29H37N3O2.2ClH/c1-22(2)32(23(3)4)20-9-21-34-28-18-14-26(15-19-28)31-29(24-10-7-6-8-11-24)30-25-12-16-27(33-5)17-13-25;;/h6-8,10-19,22-23H,9,20-21H2,1-5H3,(H,30,31);2*1H |
InChI Key |
NZSWOCKGDRTOKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=C(C=C3)OC)C(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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